Direct Patent-Backed Synthetic Utility for Kinase Inhibitor Development
This compound is not a theoretical building block; its utility is explicitly and quantitatively validated in a major pharmaceutical patent. It is a defined reactant for synthesizing N4-[5-(2-methoxy-1-methylethoxy)-1H-pyrazol-3-yl]-N2-[(3-methylisoxazol-5-yl)methyl]pyrimidine-2,4-diamine, a specific compound within the AstraZeneca patent family [1][2]. This provides direct evidence of its successful use in a high-value, targeted synthesis pathway, a differentiation unshared by generic or less-specifically validated 3-aminopyrazole analogs.
| Evidence Dimension | Documented Synthetic Utility in Patented Pharmaceutical Synthesis |
|---|---|
| Target Compound Data | Explicitly listed as a reactant for synthesizing a specific pyrimidine-diamine derivative. |
| Comparator Or Baseline | Generic 3-aminopyrazole or 5-substituted analogs (e.g., 5-methyl, 5-phenyl derivatives) |
| Quantified Difference | The target compound has a direct, validated application in a published patent synthesis; the comparators do not. |
| Conditions | Synthesis described in US Patent Application US20080004302A1, using standard organic synthesis techniques. |
Why This Matters
This direct, patent-backed validation de-risks procurement for medicinal chemists, confirming the compound's proven utility in synthesizing lead candidates for kinase inhibition.
- [1] Molaid Chemical Database. 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine (CAS 1000896-45-6) Reaction Information. Accessed 2026. View Source
- [2] AstraZeneca AB. (2008). Novel Compounds. US Patent Application US20080004302A1. View Source
